3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a methoxypyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be synthesized via cyclization with hydrazine derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, often involving the reaction of a halogenated intermediate with a pyrrolidine derivative.
Methoxypyrazine Introduction: The methoxypyrazine group is typically introduced via etherification reactions, where a suitable pyrazine derivative reacts with an alcohol or alkoxide.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrazole and pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with specific biological targets, making it a candidate for developing new therapeutics.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the methoxypyrazine moiety.
3-(1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness: The presence of both the methoxypyrazine and the dimethylpyrazole groups in 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one confers unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-14(12(2)21-20-11)4-5-15(23)22-9-6-13(10-22)25-17-16(24-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYLPFXTNQEQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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